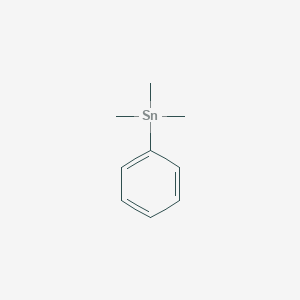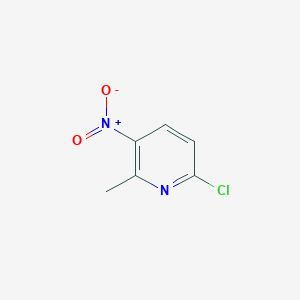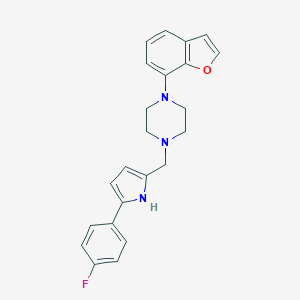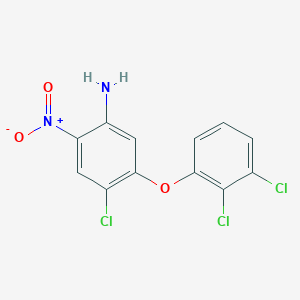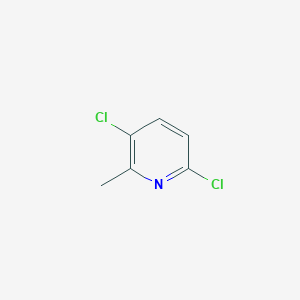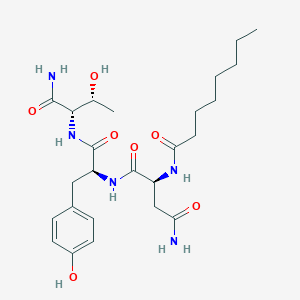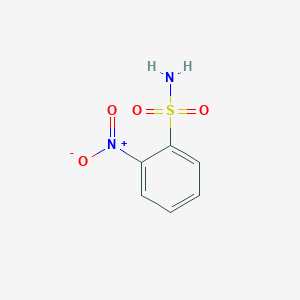
2-Nitrobenzolsulfonamid
Übersicht
Beschreibung
2-Nitrobenzenesulfonamide is an organic compound with the molecular formula C6H6N2O4S and a molecular weight of 202.19 g/mol . It appears as a yellow to light brown crystalline powder and is slightly soluble in water . This compound is known for its role as a carbonic anhydrase inhibitor and its applications in various chemical reactions and industrial processes .
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Nitrobenzenesulfonamide (2-Nos) is primarily used as a protecting/activating agent for the selective alkylation of primary amines . It is also an integral component of numerous drugs .
Mode of Action
2-Nos amides are excellent activating/protecting groups for the regioselective N-alkylation of primary amines to their corresponding secondary amines . This is achieved through the Fukuyama modification of the Mitsunobu alkylation by reacting 2-Nos derivatives with alcohols . The protecting Nos group can then be easily removed through a nucleophilic aromatic substitution mechanism using a mercaptoethanol/DBU cleavage cocktail via formation of the Meisenheimer complex .
Biochemical Pathways
2-Nos amides have been advantageously incorporated into reaction products. Three different scenarios of Nos incorporation have been developed:
- Integration of an intact Nos group as part of the target structure .
- Reduction of the nitro group and integration into a heterocycle .
- Use of Nos as a source of C/N-arylation via formation of a C–C or C–N bond .
Pharmacokinetics
It is known that all compounds in this class show >99% binding to plasma proteins .
Result of Action
2-Nitrobenzenesulfonamide-containing derivatives represent advanced intermediates in the synthesis of various nitrogenous heterocycles . They represent a viable route to solid-phase synthesis of numerous heterocyclic scaffolds regarded as privileged structures .
Action Environment
The action environment of 2-Nitrobenzenesulfonamide is typically in a laboratory setting, where it is used as a biochemical reagent for life science related research . The stability, efficacy, and action of the compound can be influenced by various factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.
Biochemische Analyse
Biochemical Properties
2-Nitrobenzenesulfonamide plays a role in biochemical reactions, particularly as an intermediate in the synthesis of various nitrogenous heterocycles
Cellular Effects
In terms of cellular effects, 2-Nitrobenzenesulfonamide has been used as a chemical linker in siRNA-conjugated polymer systems . It exhibits highly selective siRNA release under intracellular conditions due to the exclusive presence of the GSH/GST combination in the cell .
Molecular Mechanism
The molecular mechanism of 2-Nitrobenzenesulfonamide involves its use as a chemical linker that responds to the difference in redox potential across the cellular membrane . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2-Nitrobenzenesulfonamide-containing derivatives represent advanced intermediates in the synthesis of various nitrogenous heterocycles .
Metabolic Pathways
It is known that 2-Nitrobenzenesulfonamide-containing derivatives are used in the synthesis of various nitrogenous heterocycles .
Transport and Distribution
It is known that 2-Nitrobenzenesulfonamide-containing derivatives are used in the synthesis of various nitrogenous heterocycles .
Subcellular Localization
It is known that 2-Nitrobenzenesulfonamide-containing derivatives are used in the synthesis of various nitrogenous heterocycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfonamide can be synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with primary amines in the presence of a base such as triethylamine, pyridine, or 2,6-lutidine . The reaction typically proceeds at room temperature and yields N-monosubstituted 2-nitrobenzenesulfonamides in high yields .
Industrial Production Methods: In industrial settings, the preparation of 2-nitrobenzenesulfonamide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Arylation: Intramolecular arylation reactions can occur, leading to the formation of diverse nitrogenous heterocycles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Arylation: Palladium-catalyzed reactions under inert atmosphere.
Major Products:
Reduction: 2-Aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides.
Arylation: Fused nitrogenous heterocycles.
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrobenzenesulfonamide
- 2-Nitrobenzenesulfonyl chloride
- N-Isopropyl-2-nitrobenzenesulfonamide
- 4-Methoxy-2-nitrobenzenesulfonamide
Comparison: 2-Nitrobenzenesulfonamide is unique due to its specific structural features, such as the nitro group in the ortho position relative to the sulfonamide group. This positioning allows for unique reactivity patterns, particularly in intramolecular arylation reactions . Compared to its analogs, 2-nitrobenzenesulfonamide exhibits distinct inhibitory properties and synthetic versatility .
Eigenschaften
IUPAC Name |
2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H,(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKYAWHEKZHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202974 | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-59-4 | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5455-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to prepare 2-Nitrobenzenesulfonamide derivatives?
A1: 2-Nitrobenzenesulfonamide derivatives are commonly prepared by reacting 2-nitrobenzenesulfonyl chloride with various amines. This reaction can be carried out under various conditions, including in the presence of a base or using coupling reagents. Additionally, Mitsunobu reaction conditions have also been employed to prepare 2-NBS derivatives from alcohols. [, , , , , ]
Q2: Why is 2-Nitrobenzenesulfonamide considered a versatile protecting group in organic synthesis?
A2: 2-Nitrobenzenesulfonamide serves as a robust protecting group for primary amines due to its stability under various reaction conditions. It can be easily introduced and cleaved under mild conditions, making it suitable for multi-step synthesis. [, , , ]
Q3: What are some notable examples of 2-NBS application in total synthesis?
A3: 2-NBS has been successfully utilized in the total synthesis of various natural products, including polyamine toxins like HO-416b and Agel-489, the anti-cancer drug (+)-vinblastine, and the marine alkaloid lipogrammistin-A. [, , , ]
Q4: How is 2-Nitrobenzenesulfonamide used in the preparation of cyclic amines?
A4: 2-Nitrobenzenesulfonamides can be readily alkylated under conventional or Mitsunobu conditions. Cyclization reactions utilizing this approach have proven effective in synthesizing medium-sized cyclic amines, including eight- to ten-membered rings. [, ]
Q5: Can you provide examples of heterocyclic compounds synthesized using 2-Nitrobenzenesulfonamide as a building block?
A5: 2-NBS is a valuable precursor for diverse heterocycles. Researchers have employed 2-NBS in synthesizing 3-alkyl-3-(alkylamino)indolin-2-ones, aza-capped cyclodextrins, 2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxides, and 1,2,5-benzothiadiazepine 1,1-dioxides. [, , , ]
Q6: What is the role of sodium dithionite in reactions involving 2-nitrobenzenesulfonamides?
A6: Sodium dithionite (Na2S2O4) acts as a reducing agent in reactions involving 2-nitrobenzenesulfonamides. For instance, it facilitates the one-pot synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides by reducing the nitro group in 2-nitrobenzenesulfonamides, enabling subsequent condensation and cyclization reactions. []
Q7: What is the molecular formula and weight of 2-Nitrobenzenesulfonamide?
A7: The molecular formula of 2-Nitrobenzenesulfonamide is C6H6N2O4S, and its molecular weight is 202.19 g/mol.
Q8: How can spectroscopic techniques be used to characterize 2-Nitrobenzenesulfonamide and its derivatives?
A8: NMR spectroscopy (both 1H and 13C) is routinely used to confirm the structure of 2-NBS derivatives. Additionally, IR spectroscopy provides valuable information about functional groups present, such as the characteristic sulfonamide and nitro group stretches. [, ]
Q9: What is the significance of the N-H bond conformation in 2-Nitrobenzenesulfonamide derivatives?
A9: The conformation of the N-H bond relative to the nitro group in the sulfonyl benzene ring (syn or anti) can influence the molecule's overall conformation and its ability to participate in hydrogen bonding. Crystallographic studies of various derivatives have revealed a preference for the syn conformation, which often leads to the formation of intramolecular hydrogen bonds. [, , , , , , , , , ]
Q10: How does the dihedral angle between the benzene rings in 2-Nitrobenzenesulfonamide derivatives affect their properties?
A10: The dihedral angle, influenced by steric and electronic factors, can affect the molecule's overall conformation and potentially its interactions with biological targets. This angle varies significantly across different derivatives, as evidenced by crystallographic studies. [, , , , , , , , , ]
Q11: Can you explain the concept of "cyclization-release" in the context of fluorous-tagged 2-Nitrobenzenesulfonamide linkers?
A11: In this context, a fluorous-tagged 2-NBS linker is attached to a substrate. Ring-closing metathesis is then employed to form a cyclic product. This cyclization step simultaneously cleaves the product from the linker, releasing the desired cyclic compound and the active catalyst. []
Q12: What biological activities have been reported for 2-Nitrobenzenesulfonamide derivatives?
A12: 2-NBS derivatives have displayed diverse biological activities, including antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, and potential as PI3Kδ inhibitors for cancer therapy. [, ]
Q13: How does the introduction of N-alkoxy groups in 4,4'-bis(imidazolinylamino)diphenylamine analogues affect their blood-brain barrier permeability?
A13: Incorporating N-alkoxy groups, specifically the N-hydroxy analogue, in 4,4'-bis(imidazolinylamino)diphenylamine analogues led to improved blood-brain barrier permeability compared to the unsubstituted lead compound, as demonstrated by in vitro transport assays using the hCMEC/D3 human cell line. []
Q14: What is the significance of the rotation-limiting strategy in the development of PI3Kδ inhibitors?
A14: The rotation-limiting strategy involves introducing substituents to restrict the conformational flexibility of a molecule. In the case of PI3Kδ inhibitors, this strategy was employed to enhance interactions with the target enzyme's hydrophobic pocket, leading to the discovery of potent inhibitors. []
Q15: How do 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives compare to their quinazolinone counterparts in terms of PI3Kδ inhibitory activity and selectivity?
A15: While exhibiting significantly lower PI3Kδ inhibitory potency compared to their quinazolinone counterparts, 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives generally maintained high selectivity towards PI3Kδ over other PI3K isoforms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
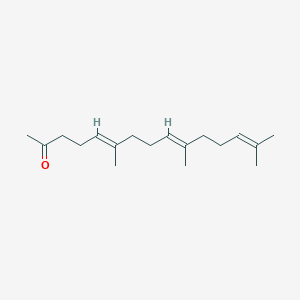
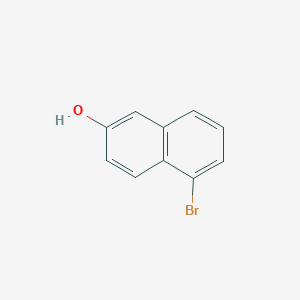

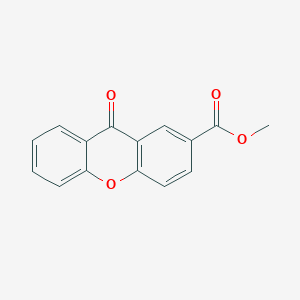
![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B48035.png)
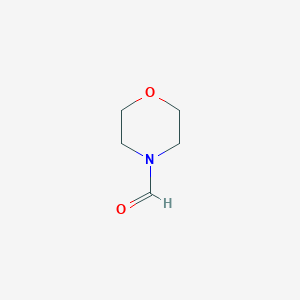
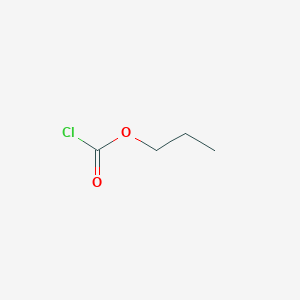
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
